molecular formula C17H22N4O2 B7647378 1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one

1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one

Cat. No. B7647378
M. Wt: 314.4 g/mol
InChI Key: HTPGTUUZQNFSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one is not fully understood, but it is believed to act on several different targets in the body. This compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also have anti-inflammatory and antioxidant effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as effects on the cardiovascular system. It may also have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one in lab experiments is its well-studied pharmacology and mechanism of action. This makes it a useful tool for studying the effects of different drugs and compounds on the body. However, there are also limitations to using this compound in lab experiments. For example, its effects may be dose-dependent, and the optimal dose for a particular experiment may not be known.

Future Directions

There are several potential future directions for research on 1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one. One area of interest is in the development of new drugs based on the structure of this compound. Researchers may also investigate the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, further research may be conducted to elucidate the exact mechanism of action of this compound and to determine the optimal dose for different applications.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a useful tool for studying the effects of different drugs and compounds on the body. Further research is needed to fully understand its mechanism of action and to determine its optimal dose for different applications.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one involves a multi-step process that begins with the reaction of 1-(2-methoxyethyl)piperazine with 3-phenyl-1H-pyrazole-5-carbaldehyde. This reaction produces an intermediate compound that is then treated with acetic anhydride and sodium acetate to yield the final product, this compound.

Scientific Research Applications

1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one has been studied extensively for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research that has shown promise is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.

properties

IUPAC Name

1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-10-9-21-8-7-20(13-17(21)22)12-15-11-16(19-18-15)14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGTUUZQNFSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1=O)CC2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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